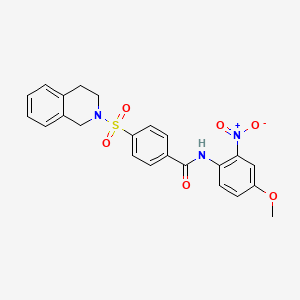

N-(4-methoxy-2-nitrophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

This compound belongs to the benzamide class, characterized by a tetrahydroisoquinoline sulfonyl moiety and a 4-methoxy-2-nitrophenyl substituent. The tetrahydroisoquinoline sulfonyl group is a recurring structural motif in bioactive molecules, often associated with receptor-binding affinity and metabolic stability .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6S/c1-32-19-8-11-21(22(14-19)26(28)29)24-23(27)17-6-9-20(10-7-17)33(30,31)25-13-12-16-4-2-3-5-18(16)15-25/h2-11,14H,12-13,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLRCENZUGEFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the nitration of an aromatic compound to introduce the nitro group, followed by methoxylation to add the methoxy group. The tetrahydroisoquinoline moiety can be introduced through a Pictet-Spengler reaction, and the sulfonylation can be achieved using sulfonyl chlorides under basic conditions. The final step involves the formation of the benzamide linkage through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The methoxy group can be demethylated using strong acids like BBr3.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Catalysts like Pd/C in the presence of hydrogen gas.

Reduction: BBr3 for demethylation.

Substitution: Halogens (Cl2, Br2) for halogenation, concentrated HNO3 for nitration.

Major Products Formed

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of halogen atoms or nitro groups on the aromatic rings.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources while avoiding unreliable references.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects:

- Dopamine Receptor Modulation : Compounds with tetrahydroisoquinoline structures have been studied for their ability to interact with dopamine receptors, which are crucial in treating conditions like Parkinson's disease and schizophrenia. Research indicates that derivatives of this compound may act as D1 receptor agonists or antagonists, facilitating the modulation of dopaminergic signaling pathways .

- Anti-cancer Activity : Preliminary studies suggest that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth .

Neuropharmacology

The tetrahydroisoquinoline core is significant in neuropharmacological research:

- Cognitive Enhancement : Some studies have indicated that compounds with this structure can improve cognitive functions and may be beneficial in treating cognitive impairments associated with neurodegenerative diseases .

- Antidepressant Properties : There is emerging evidence that tetrahydroisoquinoline derivatives possess antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine pathways .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with commercially available precursors such as 4-methoxy-2-nitroaniline and appropriate sulfonyl chlorides .

- Reactions : The compound can be synthesized via nucleophilic substitution reactions, where the amine group of the tetrahydroisoquinoline attacks the sulfonyl chloride to form the desired product. This methodology allows for the introduction of various functional groups that can enhance biological activity .

Case Study 1: Dopamine Receptor Interaction

A study published in a peer-reviewed journal examined a series of tetrahydroisoquinoline derivatives, including this compound. The results demonstrated significant binding affinity to D1 receptors, suggesting potential applications in Parkinson's disease treatment .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on various cancer cell lines showed that compounds similar to this compound exhibited dose-dependent cytotoxic effects. The study highlighted its potential as a lead compound for developing new anti-cancer drugs .

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

In contrast, the cyano group in offers stronger electron withdrawal, which may improve binding to enzymatic targets .

Spectral Differentiation :

- IR spectra confirm the absence of C=O in triazole derivatives (e.g., compounds in ), whereas the target compound retains a carbonyl group (νC=O at ~1680 cm⁻¹) .

- The acetyl group in introduces a distinct νC=O band (~1700 cm⁻¹), absent in the target compound .

Biological Implications: The tetrahydroisoquinoline sulfonyl group, common across analogs , likely contributes to π-π stacking or hydrogen-bonding interactions with biological targets. Thiazole and pyrazole rings (e.g., ) may enhance metabolic stability compared to the nitro group, which is prone to reduction in vivo.

Physicochemical Properties

- Solubility: The methoxy group in the target compound improves water solubility compared to halogenated analogs (e.g., 4MNB ). However, the cyano substituent in may enhance solubility in polar aprotic solvents.

- Crystallinity : The nitro group’s planar structure may promote crystallinity, whereas bulkier groups like acetyl () or thiazole () could reduce melting points.

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and toxicological profiles based on diverse scientific literature.

- Molecular Formula : C17H16N4O5

- Molecular Weight : 356.33 g/mol

- CAS Number : 476410-16-9

The compound exhibits a variety of biological activities primarily through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to exhibit inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis, suggesting potential applications in skin pigmentation disorders .

- Antimicrobial Properties : Research has indicated that derivatives of tetrahydroisoquinoline compounds possess antimicrobial activities. The presence of the nitrophenyl group may enhance these properties by promoting interactions with microbial cell membranes .

- Cytotoxicity and Cancer Therapeutics : Some studies have reported that compounds similar to this compound demonstrate selective cytotoxicity against various cancer cell lines. This suggests a potential role in cancer therapy where selective targeting of cancer cells could minimize damage to normal cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Case Studies

- Case Study on Tyrosinase Inhibition : A series of experiments were conducted to evaluate the inhibitory effects of various derivatives on tyrosinase activity. The results indicated that modifications to the tetrahydroisoquinoline structure significantly enhanced inhibitory potency, with some compounds achieving IC50 values comparable to established inhibitors like kojic acid .

- Antimicrobial Efficacy Against MRSA : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent .

Toxicological Profile

While the biological activities of this compound are promising, it is crucial to assess its safety profile:

Q & A

Advanced Research Question

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., activation energy of sulfonylation ~25 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Predict binding modes in enzyme pockets (e.g., hydrogen bonding with Lys 295 in PI3Kγ) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using Hammett constants .

How can stability issues (e.g., hydrolysis of the sulfonamide group) be mitigated in biological assays?

Advanced Research Question

- Solubility Optimization : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrins to prevent aggregation in aqueous buffers .

- pH Stabilization : Conduct assays at pH 6.5–7.5 to minimize sulfonamide hydrolysis .

- Lyophilization : Store the compound as a lyophilized powder at -80°C to extend shelf life .

What are the best practices for validating synthetic intermediates to ensure scalability?

Advanced Research Question

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry) for intermediates like 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid .

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to assess environmental impact at scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.